Deséthylène Aripiprazole

Vue d'ensemble

Description

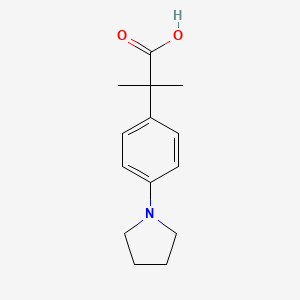

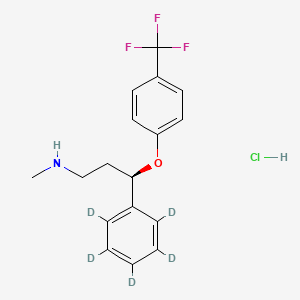

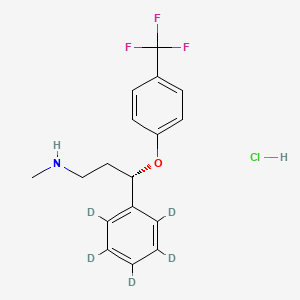

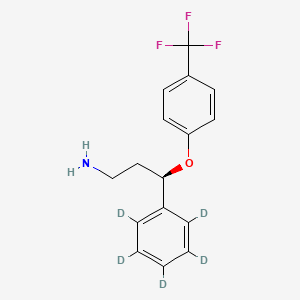

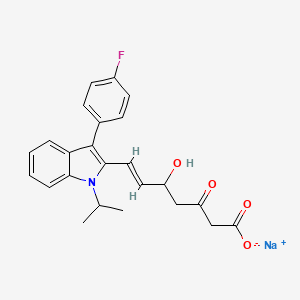

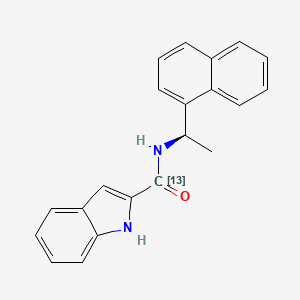

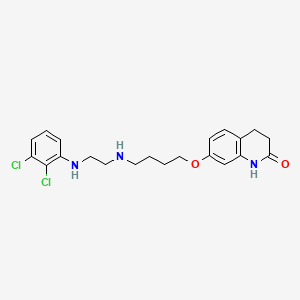

Desethylene Aripiprazole is a compound with the molecular formula C21H25Cl2N3O2 . It is also known by its CAS number 1216394-63-6 . The molecular weight of Desethylene Aripiprazole is 422.3 g/mol .

Molecular Structure Analysis

Desethylene Aripiprazole has a complex molecular structure. Its IUPAC name is 7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one . The InChI and Canonical SMILES representations provide more details about its molecular structure .Physical and Chemical Properties Analysis

Desethylene Aripiprazole has several computed properties. It has a XLogP3-AA value of 4.3, indicating its lipophilicity. It has 3 hydrogen bond donors and 4 hydrogen bond acceptors. It also has 10 rotatable bonds .Applications De Recherche Scientifique

Recherche en neurosciences

Deséthylène Aripiprazole a été étudié pour son impact sur le système nerveux central, en particulier dans le contexte de la régulation du rythme circadien. La recherche indique qu’il peut influencer la synchronie cellulaire au sein du noyau suprachiasmatique (SCN), qui est crucial pour maintenir l’horloge interne du corps . Ceci a des implications potentielles pour le traitement des troubles liés aux perturbations du rythme circadien, comme les troubles du sommeil dans les conditions psychiatriques .

Études pharmacologiques

En pharmacologie, le profil de récepteur unique du this compound, y compris l’agonisme partiel aux récepteurs de la dopamine D2 et l’antagonisme aux récepteurs de la sérotonine 5-HT2A, a fait l’objet d’études approfondies . Il offre une voie prometteuse pour développer des médicaments avec moins d’effets secondaires par rapport aux antipsychotiques traditionnels, en particulier dans la gestion des effets secondaires métaboliques .

Essais cliniques

This compound a été évalué dans des essais cliniques pour son efficacité dans la schizophrénie résistante au traitement. Des études l’ont comparé à d’autres antipsychotiques, évaluant sa capacité à améliorer les symptômes et la qualité de vie chez les patients qui n’ont pas répondu aux traitements de première intention . Ces essais sont essentiels pour déterminer les stratégies de dosage optimales et les profils de sécurité à long terme .

Applications psychiatriques

En psychiatrie, this compound est utilisé comme stratégie d’augmentation pour le trouble dépressif majeur (TDM) et la dépression résistante au traitement (DRT). Il a été démontré qu’il améliore les symptômes dépressifs et qu’il permet d’atteindre la rémission chez les patients qui n’ont pas répondu de manière adéquate aux antidépresseurs . Le dosage optimal pour la thérapie d’augmentation est un axe central de la recherche actuelle .

Développement de médicaments

Le rôle du this compound dans le développement de médicaments s’étend à son utilisation comme composé modèle pour la découverte de nouveaux médicaments avec des propriétés de stabilisateur du système dopaminergique . <a data-citationid="8bdc9c7a-eb71-9608-e614-95ffc8575f1f-35-group" h="ID=SERP,5015.1" href="https://www.frontiersin.org/journals/neuroscience/articles/1

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Desethylene Aripiprazole, a primary active metabolite of Aripiprazole , exhibits its therapeutic effects primarily through its interaction with dopamine D2 receptors and serotonin receptors . These receptors play a crucial role in regulating mood and behavior, making them key targets in the treatment of various psychiatric disorders .

Mode of Action

Desethylene Aripiprazole acts as a partial agonist at dopamine D2 receptors . This means it binds to these receptors and stimulates them, but to a lesser degree than a full agonist would . It has a high affinity for D2 receptors but lower intrinsic activity at the D2 receptor than dopamine . This unique mechanism allows Desethylene Aripiprazole to modulate dopamine levels in key brain pathways .

Pharmacokinetics

The pharmacokinetics of Desethylene Aripiprazole involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4 . Genetic polymorphisms in these enzymes can significantly influence the drug’s pharmacokinetics, potentially affecting its bioavailability and therapeutic efficacy .

Result of Action

The action of Desethylene Aripiprazole results in modulated dopamine neurotransmission, which can help alleviate symptoms of conditions like schizophrenia . It can also cause side effects, some of which may be severe .

Action Environment

The action, efficacy, and stability of Desethylene Aripiprazole can be influenced by various environmental factors, including the patient’s genetic makeup . For instance, individuals who are poor metabolizers of CYP2D6 may require a reduced dose of the drug . Furthermore, the drug’s action can be affected by the presence of other medications, the patient’s overall health status, and other individual-specific factors .

Analyse Biochimique

Biochemical Properties

Desethylene Aripiprazole, like its parent compound Aripiprazole, is believed to interact with various enzymes, proteins, and other biomolecules. As a potent partial D₂ agonist, Aripiprazole works as an agonist at the presynaptic D₂ autoreceptors and as an antagonist at the postsynaptic D₂ receptors . It also exerts antagonist effects at the 5-HT2A receptor

Cellular Effects

Desethylene Aripiprazole is likely to have significant effects on various types of cells and cellular processes. For instance, Aripiprazole has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It also has effects on cell-protective mechanisms and neurite growth

Molecular Mechanism

It is known that Aripiprazole, as a potent partial D₂ agonist, works as an agonist at the presynaptic D₂ autoreceptors and as an antagonist at the postsynaptic D₂ receptors . It also exerts antagonist effects at the 5-HT2A receptor . Desethylene Aripiprazole is likely to have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Studies on Aripiprazole have shown that its effects can change over time

Dosage Effects in Animal Models

Studies on Aripiprazole have shown that it can have different effects at different dosages

Metabolic Pathways

It is known that Aripiprazole is primarily metabolized by the cytochrome P450 (CYP) 3A4 and CYP2D6 enzyme systems . Desethylene Aripiprazole is likely to be metabolized by similar pathways.

Transport and Distribution

It is known that Aripiprazole has extensive extravascular distribution and more than 99% of Aripiprazole and dehydro-aripiprazole (the main active metabolite of Aripiprazole) is bound to plasma protein . Desethylene Aripiprazole is likely to have a similar pattern of transport and distribution.

Propriétés

IUPAC Name |

7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25Cl2N3O2/c22-17-4-3-5-18(21(17)23)25-12-11-24-10-1-2-13-28-16-8-6-15-7-9-20(27)26-19(15)14-16/h3-6,8,14,24-25H,1-2,7,9-13H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRMMVXVCMXLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCNCCNC3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717926 | |

| Record name | 7-(4-{[2-(2,3-Dichloroanilino)ethyl]amino}butoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216394-63-6 | |

| Record name | Desethylene aripiprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216394636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(4-{[2-(2,3-Dichloroanilino)ethyl]amino}butoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESETHYLENE ARIPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/002239IPE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.